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Compound of Interest

Compound Name: 5-Nitro-3H-benzofuran-2-one

Cat. No.: B1297689 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of

5-Nitro-3H-benzofuran-2-one, a key intermediate in pharmaceutical synthesis. Due to the

limited availability of public experimental spectral data, this guide presents a detailed prediction

of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data

based on established principles and data from analogous structures. Furthermore, this guide

includes detailed experimental protocols for the synthesis of the title compound and the

acquisition of its spectroscopic data, serving as a valuable resource for researchers in organic

synthesis and drug development.

Introduction
5-Nitro-3H-benzofuran-2-one, with the molecular formula C₈H₅NO₄ and a molecular weight of

179.13 g/mol , is a significant heterocyclic compound. Its structural importance is highlighted by

its role as a precursor in the synthesis of various pharmaceutical agents. A thorough

understanding of its spectroscopic properties is crucial for reaction monitoring, quality control,

and structural confirmation. This guide aims to fill the current gap in readily accessible spectral

data by providing a detailed predictive analysis and standardized experimental protocols.
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While experimental spectra for 5-Nitro-3H-benzofuran-2-one are not widely published, the

following data is predicted based on the analysis of its functional groups and comparison with

similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Multiplicity Assignment

~8.40 d H-4

~8.25 dd H-6

~7.40 d H-7

~4.00 s H-3 (CH₂)

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment

~170.0 C-2 (C=O, Lactone)

~152.0 C-7a

~145.0 C-5

~128.0 C-4

~125.0 C-3a

~120.0 C-6

~112.0 C-7

~35.0 C-3 (CH₂)

Infrared (IR) Spectroscopy
Predicted IR Absorption Bands (Solid Phase, cm⁻¹)
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Wavenumber (cm⁻¹) Intensity Description

~3100-3000 Medium Aromatic C-H Stretch

~2960-2850 Weak Aliphatic C-H Stretch

~1820-1790 Strong C=O Stretch (γ-Lactone)

~1610, ~1580 Medium-Weak Aromatic C=C Stretch

~1530-1500 Strong
Asymmetric NO₂ Stretch[1][2]

[3]

~1350-1330 Strong Symmetric NO₂ Stretch[1][2][3]

~1300-1200 Strong C-O-C Stretch (Lactone)

~850 Strong C-N Stretch (Nitro group)[1]

~830 Strong
C-H Out-of-plane bend

(Aromatic)

Mass Spectrometry (MS)
Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Interpretation

179 [M]⁺ (Molecular Ion)

151 [M - CO]⁺

133 [M - NO₂]⁺

105 [M - NO₂ - CO]⁺

77 [C₆H₅]⁺

Experimental Protocols
Synthesis of 5-Nitro-3H-benzofuran-2-one
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The synthesis of 5-Nitro-3H-benzofuran-2-one can be achieved through a two-step process

starting from 2-hydroxyphenylacetic acid.

Step 1: Synthesis of 3H-benzofuran-2-one

To a 100 mL flask equipped with a Dean-Stark trap and a magnetic stirrer, add 2-

hydroxyphenylacetic acid (4.4 g, 29 mmol) and toluene (60 mL).

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

Reflux the mixture for 4 hours, continuously removing the water formed during the reaction.

After the reaction is complete, remove the toluene under reduced pressure to yield 3H-

benzofuran-2-one.

Step 2: Nitration of 3H-benzofuran-2-one

Dissolve the 3H-benzofuran-2-one (3.9 g) in acetic anhydride (25 mL) in a flask, maintaining

the temperature below 293 K.

Prepare a nitrating mixture by combining 65% nitric acid (4 mL) and glacial acetic acid (4

mL).

Add the nitrating mixture dropwise to the solution of 3H-benzofuran-2-one.

After the addition is complete, stir and reflux the mixture for 1 hour.

Decompose the reaction mixture with ice and sulfuric acid.

Filter the resulting precipitate.

Recrystallize the crude product from ethyl acetate to obtain pure 5-nitro-1-benzofuran-2(3H)-

one.

Spectroscopic Analysis Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 5-Nitro-3H-benzofuran-2-one in approximately

0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

¹H NMR Acquisition: Acquire the proton NMR spectrum using a 500 MHz spectrometer.

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using the same instrument. A

proton-decoupled pulse sequence should be used. A larger number of scans will be

necessary compared to ¹H NMR.

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate

window function and Fourier transform. Reference the spectra to the residual solvent peak or

an internal standard (e.g., TMS at 0 ppm).

3.2.2. Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal of the FTIR spectrometer is clean.

Record a background spectrum of the clean, empty crystal.

Place a small amount of solid 5-Nitro-3H-benzofuran-2-one onto the crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition: Collect the IR spectrum over a range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

Sample Preparation and Introduction (for Electron Ionization - EI):

Dissolve a small amount of the compound in a volatile solvent (e.g., methanol or

dichloromethane).

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or

after separation by Gas Chromatography (GC).
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Data Acquisition:

Ionization Method: Use Electron Ionization (EI) at 70 eV.

Mass Analyzer: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

Workflow Visualizations
The following diagrams illustrate the synthesis and analytical workflows.
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Starting Materials

Step 1: Lactonization Intermediate

Nitration Reagents

Step 2: Nitration Workup & Purification Final Product2-Hydroxyphenylacetic Acid

Reflux with
Dean-Stark TrapToluene

p-TsOH

3H-Benzofuran-2-one

Nitration below 293K,
then Reflux

65% Nitric Acid

Glacial Acetic Acid

Acetic Anhydride
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Recrystallization
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NMR Analysis IR Analysis MS Analysis

Pure Sample of
5-Nitro-3H-benzofuran-2-one

Dissolve in
Deuterated Solvent

Place on
ATR Crystal

Dissolve & Introduce
into Mass Spec (EI)

Acquire ¹H & ¹³C Spectra
(500 MHz)

Process & Analyze Data

Acquire Spectrum
(4000-400 cm⁻¹)

Identify Functional Groups

Acquire Mass Spectrum

Analyze M⁺ & Fragments

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1297689?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

